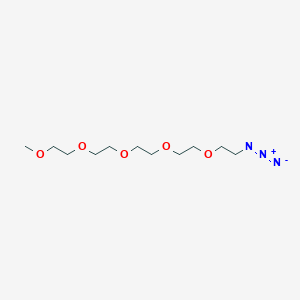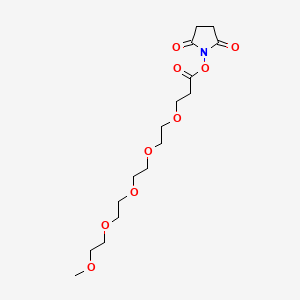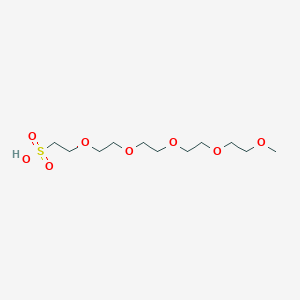
MS436
Übersicht
Beschreibung
MS436 ist ein selektiver, niedermolekularer Inhibitor, der auf die Bromodomänen- und Extrazellulär-terminalen (BET) Proteinfamilie abzielt, insbesondere auf BRD4. Diese Verbindung weist eine niedrige nanomolare Affinität für die erste Bromodomäne von BRD4 auf und hat in verschiedenen biologischen Kontexten ein erhebliches Potenzial zur Hemmung der BRD4-Aktivität gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen unter Einbeziehung von Diazobenzolverbindungen synthetisiert. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Diazobenzol-Zwischenprodukts: Der erste Schritt beinhaltet die Bildung eines Diazobenzol-Zwischenprodukts durch eine Reaktion zwischen Anilinderivaten und salpetriger Säure.
Kupplungsreaktion: Das Diazobenzol-Zwischenprodukt wird dann unter kontrollierten Bedingungen mit einem Pyridinderivat gekoppelt, um das Endprodukt this compound zu bilden.
Reinigung: Das Rohprodukt wird mittels chromatographischer Verfahren gereinigt, um this compound mit hoher Reinheit zu erhalten
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz des Produktionsprozesses verbessern .
Wissenschaftliche Forschungsanwendungen
MS436 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von Bromodomänen bei der Genexpression und der Chromatin-Remodellierung zu untersuchen.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Regulation von Entzündungsreaktionen und Zelldifferenzierung zu verstehen.
Medizin: this compound hat in der Krebsforschung Potenzial gezeigt, insbesondere bei der Hemmung des Wachstums von Krebszellen durch das Targeting von BRD4.
Industrie: Die Verbindung wird bei der Entwicklung neuer Therapeutika und in Medikamentenentwicklungsprogrammen eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an die erste Bromodomäne von BRD4 bindet. Diese Bindung hemmt die Interaktion zwischen BRD4 und acetylierten Histonen, wodurch die Rekrutierung der Transkriptionsmaschinerie an Zielgene verhindert wird. Die Hemmung der BRD4-Aktivität führt zu einer Verringerung der Expression von proinflammatorischen Zytokinen und anderen Zielgenen, die an der Krebsentwicklung und -inflammation beteiligt sind .
Wirkmechanismus
MS436, also known as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide or C18H17N5O3S, is a potent and selective small-molecule inhibitor . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
This compound exhibits potent affinity for the first bromodomain (BrD1) of Bromodomain-containing protein 4 (BRD4), with an estimated Ki value of 30-50 nM . BRD4 plays a critical role in controlling the expression of genes involved in development and cancer .
Mode of Action
This compound binds to BRD4 through a set of water-mediated interactions . This interaction inhibits BRD4 activity, thereby affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. For instance, it blocks the NF-κB-directed production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages .
Result of Action
This compound effectively inhibits BRD4 activity, leading to a decrease in the production of NO and IL-6 in murine macrophages . This suggests that this compound could potentially be used to modulate inflammatory responses.
Biochemische Analyse
Biochemical Properties
MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MS436 is synthesized through a series of chemical reactions involving diazobenzene compounds. The synthetic route typically involves the following steps:
Formation of Diazobenzene Intermediate: The initial step involves the formation of a diazobenzene intermediate through a reaction between aniline derivatives and nitrous acid.
Coupling Reaction: The diazobenzene intermediate is then coupled with a pyridine derivative under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MS436 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Produkten führen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JQ1: Ein weiterer potenter Inhibitor von BRD4 mit ähnlicher Bindungsaffinität.
RVX-297: Ein selektiver Inhibitor von BET-Bromodomänen mit einer anderen chemischen Struktur.
C646: Ein Histonacetyltransferase-Inhibitor, der ebenfalls auf BRD4 abzielt
Einzigartigkeit von MS436
This compound ist einzigartig aufgrund seiner hohen Selektivität für die erste Bromodomäne von BRD4 und seiner Fähigkeit, die BRD4-Aktivität durch wasservermittelte Wechselwirkungen zu hemmen. Diese Selektivität und der Wirkmechanismus machen this compound zu einem wertvollen Werkzeug bei der Untersuchung der biologischen Funktionen von BRD4 und bei der Entwicklung neuer Therapeutika .
Eigenschaften
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MS436?
A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []
Q2: How does this compound's binding to BRD4 affect its downstream functions?
A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []
Q3: Are there structural modifications that can influence this compound's activity and selectivity?
A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []
Q4: What are the potential applications of this compound in biological research?
A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []
Q5: Have any crystal structures been solved to elucidate this compound's binding mode?
A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















